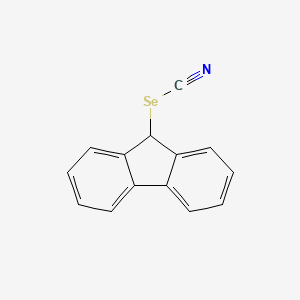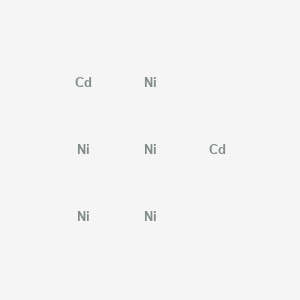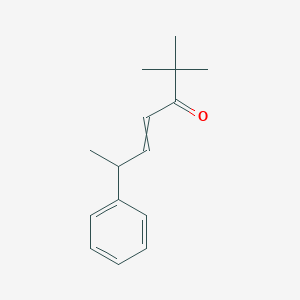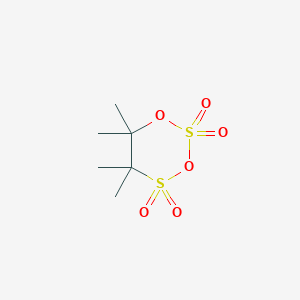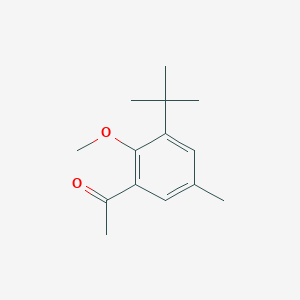
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butyl-2-methoxy-5-methylphenol and ethanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically monitored using techniques such as gas chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to inflammation, microbial growth, and cellular metabolism. The exact mechanisms are still under investigation and require further research.
Comparison with Similar Compounds
1-(3-tert-Butyl-2-methoxy-5-methylphenyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-hydroxy-4-methoxyphenyl)ethanone and 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde share structural similarities.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of substituents on the phenyl ring give this compound unique chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
112700-11-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(3-tert-butyl-2-methoxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(10(2)15)13(16-6)12(8-9)14(3,4)5/h7-8H,1-6H3 |
InChI Key |
CTUKXCHIWNCGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


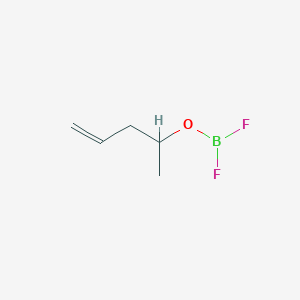
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
